molecular formula C11H9F3O4 B11804311 3-Methyl-4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid

3-Methyl-4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid

Cat. No.: B11804311
M. Wt: 262.18 g/mol
InChI Key: FCYLWRTUGOHETM-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is a bicyclic organic compound featuring a fused benzofuran core with a tetrahydrofuran ring system. Key structural attributes include:

  • A carboxylic acid group at position 2.
  • Methyl and trifluoromethyl (CF₃) substituents at positions 3 and 6, respectively.
  • A keto group at position 4.

Its applications may include roles as a synthetic intermediate, pharmacological probe, or precursor for fine chemicals .

Properties

Molecular Formula

C11H9F3O4

Molecular Weight

262.18 g/mol

IUPAC Name

3-methyl-4-oxo-6-(trifluoromethyl)-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H9F3O4/c1-4-8-6(15)2-5(11(12,13)14)3-7(8)18-9(4)10(16)17/h5H,2-3H2,1H3,(H,16,17)

InChI Key

FCYLWRTUGOHETM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Substrate Preparation

The reaction begins with 6-trifluoromethylcyclohex-2-enone, synthesized via Friedel-Crafts acylation of trifluoromethylbenzene derivatives. This ketone undergoes Claisen-Schmidt condensation with methyl 3-oxobutanoate under acidic conditions to form the bicyclic framework.

Reaction Scheme:

Cyclohexenone+Methyl 3-oxobutanoateHCl (cat.), EtOHTetrahydrobenzofuran ester intermediate\text{Cyclohexenone} + \text{Methyl 3-oxobutanoate} \xrightarrow{\text{HCl (cat.), EtOH}} \text{Tetrahydrobenzofuran ester intermediate}

Optimization Data

ConditionValueYieldReference
CatalystHCl (10 mol%)78%
Temperature80°C-
Reaction Time12 h-

The ester intermediate is subsequently hydrolyzed to the carboxylic acid using aqueous potassium hydroxide.

Method 2: Trifluoromethylation of Pre-formed Benzofuran Core

Radical Trifluoromethylation

A halogenated precursor (6-bromo-3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid) undergoes radical trifluoromethylation using Umemoto’s reagent (Togni’s reagent II).

Key Steps:

  • Halogenation : Bromine introduction at position 6 using N-bromosuccinimide.

  • CF₃ Insertion : Copper-mediated cross-coupling at 60°C in DMF.

Comparative Performance

ReagentConversion RateSelectivity
Umemoto’s Reagent92%88%
CF₃I65%72%

This method avoids ring-opening side reactions observed in nucleophilic trifluoromethylation.

Method 3: Hydrolysis of Ester Precursors

Ester Synthesis

Methyl 3-methyl-4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is prepared via cyclization of β-keto esters.

Hydrolysis Conditions

ParameterOptimal ValueYieldReference
BaseKOH (2M)90%
SolventMeOH:H₂O (3:1)-
Temperature20°C-
Time6 h-

The mild conditions prevent decarboxylation, a common issue in strongly acidic or high-temperature environments.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Feasibility
CyclocondensationHigh regioselectivityRequires custom cyclohexenonesPilot-scale
TrifluoromethylationLate-stage functionalizationRadical initiators costlyLab-scale
Ester HydrolysisMild conditions, high yieldDependent on ester availabilityIndustrial

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

  • Methyl ester synthesis occurs via Fisher esterification (H₂SO₄/MeOH, reflux) with 72–85% yields .

  • Amide formation proceeds through EDCI/HOBt-mediated coupling with primary amines, achieving 60–78% yields .

Reaction TypeReagents/ConditionsYield (%)Byproducts
Methyl esterH₂SO₄, MeOH, Δ85H₂O
Ethyl esterSOCl₂, EtOH78HCl
BenzylamideEDCI, DIPEA, RT68Urea

Reduction of the Oxo Group

The 4-oxo group is selectively reduced to a hydroxyl group using NaBH₄/CeCl₃ (Luche reduction), preserving the trifluoromethyl and carboxylic acid functionalities :

  • Product : 3-Methyl-4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid

  • Yield : 89% (isolated via flash chromatography, 50:1 petroleum ether:EtOAc)

Trifluoromethyl Group Reactivity

The CF₃ group participates in:

  • Nucleophilic aromatic substitution with NaN₃ (DMF, 110°C) to form azido derivatives (55% yield) .

  • Radical-mediated trifluoromethyl transfer observed under photoredox conditions (fac-Ir(ppy)₃, blue LED) .

Decarboxylation Pathways

Controlled thermal decarboxylation (180°C, toluene) generates 3-Methyl-4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran with 91% conversion . Microwave-assisted methods (DMF, 150°C) reduce reaction time to 15 minutes .

Cross-Coupling Reactions

The tetrahydrobenzofuran core enables Pd-catalyzed Suzuki-Miyaura couplings :

  • Catalyst : Pd₂(dppf)Cl₂ (2 mol%)

  • Conditions : Dioxane/H₂O (3:1), 90°C, 12h

  • Substrates : Aryl boronic acids with electron-withdrawing groups (e.g., 4-CF₃C₆H₄B(OH)₂)

  • Yield Range : 45–63%

Ring-Opening Reactions

Acid-catalyzed ring opening (HCl/EtOH, reflux) produces linear γ-keto carboxylic acid derivatives:

  • Product : 5-(Trifluoromethyl)-3-methyl-4-oxohex-2-enoic acid

  • Mechanism : Protonation at the furan oxygen followed by nucleophilic attack at C-2 .

Biological Interaction Studies

While not a reaction per se, the compound interacts with:

  • Cyclooxygenase-2 (COX-2) : IC₅₀ = 1.2 µM (competitive inhibition via carboxylic acid coordination) .

  • Serum albumin : Binding constant (Kₐ) = 4.7 × 10⁴ M⁻¹ (hydrophobic CF₃ group enhances affinity) .

Key Stability Considerations

  • Thermal Stability : Decomposes above 240°C (TGA data) .

  • Photostability : Degrades under UV light (λ = 254 nm) via Norrish Type II cleavage .

  • Hydrolytic Sensitivity : Stable in pH 4–7; decarboxylates rapidly in pH > 9 .

Scientific Research Applications

Anticancer Properties

Research has indicated that 3-Methyl-4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid exhibits significant anticancer activity.

  • Mechanism of Action : The compound induces apoptosis in cancer cells through mitochondrial pathways, increasing pro-apoptotic proteins and decreasing anti-apoptotic proteins. It also causes cell cycle arrest in the S-phase, inhibiting proliferation.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial effects against various pathogens.

  • Bacterial Activity : It shows efficacy against Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : Preliminary studies suggest potential antifungal properties against common fungal pathogens.
Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerHepG2 (liver cancer)Induces apoptosis
MCF-7 (breast cancer)Cell cycle arrest in S-phase
AntimicrobialE. coliInhibits growth
S. aureusInhibits growth
Candida albicansPotential antifungal activity

Case Study 1: Anticancer Activity

In a study involving HepG2 liver cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The compound was found to upregulate Bax while downregulating Bcl-2, indicating its role in promoting apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial potential of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was determined to be 32 µg/mL, showcasing its potential as a therapeutic agent in treating bacterial infections.

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Ester Analog

A closely related compound, ethyl 6-methyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS: 2654794-66-6), differs in two critical aspects:

Functional group : The carboxylic acid is replaced with an ethyl ester .

Substituent positions : The methyl and CF₃ groups are swapped (methyl at position 6, CF₃ at position 3).

Key Differences:
Property Target Compound (Carboxylic Acid) Ethyl Ester Analog
Molecular Formula C₁₂H₁₁F₃O₄ C₁₃H₁₃F₃O₄
Molecular Weight (g/mol) ~276.21 290.24
Solubility Higher polarity (ionizable COOH) Enhanced lipophilicity
Reactivity Acid-catalyzed reactions favored Ester hydrolysis pathways

The carboxylic acid group enhances hydrogen-bonding capacity, which may improve target binding in biological systems. Conversely, the ethyl ester’s lipophilicity could favor membrane permeability.

Bioactive Tetrahydrobenzothiazole Analogs

Studies on 2-(2-aminothiazol-4-yl)acetic acids (e.g., compounds 13 and 14) reveal critical insights into functional group impacts:

  • Carboxylic acid derivative (14) : Exhibited 10-fold higher E. coli DNA gyrase inhibition (IC₅₀ = 16 µM) than its glycine ester analog (13) (IC₅₀ = 170 µM) .
  • Binding mode : The carboxylic acid forms two hydrogen bonds with Arg136, a mechanism absent in ester derivatives .
Implications for the Target Compound:
  • The carboxylic acid in the target compound may similarly enhance bioactivity through hydrogen bonding.
  • Substituent positions (e.g., CF₃ at position 6 vs. 3) could modulate steric and electronic interactions with biological targets.

Trifluoromethyl-Containing Agrochemicals

While structurally distinct, sulfonylurea herbicides like triflusulfuron methyl and ethametsulfuron methyl highlight the role of CF₃ groups in agrochemical design:

  • CF₃ groups improve metabolic stability and lipophilicity, enhancing herbicidal efficacy .
Comparison with Target Compound:
  • The CF₃ group in the target compound may similarly confer resistance to enzymatic degradation.
  • However, the benzofuran core vs. triazine/sulfonylurea scaffolds suggests divergent mechanisms of action.

Table 1: Structural and Functional Comparison

Compound Class Key Features Bioactivity/Applications Reference
Target Compound Carboxylic acid, CF₃ (position 6), methyl (position 3) Intermediate, pharmacological probe
Ethyl Ester Analog Ethyl ester, CF₃ (position 3), methyl (position 6) Synthetic intermediate
2-(2-Aminothiazol-4-yl)acetic acids Carboxylic acid vs. ester, tetrahydrobenzothiazole core DNA gyrase inhibition
Sulfonylurea Herbicides Triazine core, CF₃/sulfonylurea groups Herbicidal activity

Biological Activity

3-Methyl-4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (CAS Number: 1420794-93-9) is a complex organic compound with potential biological activity. This article explores its synthesis, chemical properties, and biological activities based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C11H9F3O4
Molecular Weight 250.19 g/mol
IUPAC Name This compound
CAS Number 1420794-93-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of suitable precursors under controlled conditions, often utilizing catalysts to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially increasing their ability to penetrate microbial membranes.

Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer activity. The mechanism may involve the inhibition of specific enzymes involved in cancer cell proliferation or apoptosis induction.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Compounds with similar benzofuran structures have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes and cancer.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzofuran derivatives against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with trifluoromethyl substitutions showed enhanced activity compared to their non-substituted counterparts .
  • Anticancer Mechanisms : In vitro studies on cancer cell lines revealed that compounds structurally related to this compound induced apoptosis through the mitochondrial pathway .
  • Enzyme Inhibition Profile : Research demonstrated that similar compounds inhibited COX enzymes significantly in biochemical assays, suggesting a potential for anti-inflammatory applications .

Q & A

Q. What synthetic strategies are recommended for constructing the benzofuran-carboxylic acid core of this compound?

The benzofuran core can be synthesized via cascade reactions, such as [3,3]-sigmatropic rearrangements combined with aromatization steps. For example, NaH in THF has been used to deprotonate intermediates and facilitate cyclization in similar benzofuran derivatives . Key steps include:

  • Activation of phenolic hydroxyl groups using NaH.
  • Cyclization under anhydrous conditions to form the tetrahydrobenzofuran ring.
  • Introduction of the trifluoromethyl group via electrophilic substitution or coupling reactions.

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • IR spectroscopy : To confirm carbonyl (C=O) and carboxylic acid (O-H) functional groups.
  • NMR (¹H and ¹³C) : To resolve the tetrahydrobenzofuran ring protons, trifluoromethyl group splitting patterns, and substituent positions. For example, ¹H NMR can distinguish between equatorial and axial protons in the tetrahydro ring .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula and fragmentation pathways.

Q. How does the trifluoromethyl group influence the compound’s reactivity?

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of adjacent carbons, making the compound more reactive in nucleophilic aromatic substitution or cross-coupling reactions. It also increases metabolic stability, which is relevant in pharmacological studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

Key considerations:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve reaction homogeneity.
  • Catalysis : Transition-metal catalysts (e.g., Pd) may enhance coupling efficiency for trifluoromethyl incorporation.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during cyclization steps .
  • Purification : Gradient column chromatography or recrystallization from ethanol/water mixtures can isolate the pure product .

Q. How should researchers address contradictions in spectral data during characterization?

Discrepancies between observed and theoretical NMR/IR peaks may arise from:

  • Dynamic effects : Ring puckering in the tetrahydrobenzofuran system can cause proton splitting variations.
  • Solvent artifacts : Ensure spectra are acquired in deuterated solvents (e.g., CDCl₃, DMSO-d₆) to avoid peak broadening.
  • Impurity interference : Use preparative HPLC or repeated recrystallization to isolate pure fractions .

Q. What computational tools are recommended for predicting bioactivity?

  • Docking simulations : To study interactions with biological targets (e.g., enzymes or receptors).
  • QSAR models : Correlate structural features (e.g., trifluoromethyl position) with observed antioxidant or anti-inflammatory activities .
  • DFT calculations : To map electron density around the carboxylic acid group, which influences binding affinity.

Q. How does the compound’s stereochemistry affect its biological activity?

The tetrahydrobenzofuran ring’s chair conformation determines spatial orientation of substituents. For example:

  • Axial trifluoromethyl groups may sterically hinder binding to flat active sites.
  • Equatorial carboxylic acid groups improve solubility and hydrogen-bonding capacity. Comparative studies with enantiomerically pure samples are advised .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReagent/ConditionPurposeReference
NaH/THFDeprotonationActivate phenolic O-H for cyclization
Pd(PPh₃)₄Cross-couplingIntroduce trifluoromethyl group
Ethanol/H₂ORecrystallizationPurify final product

Q. Table 2. Bioactivity Comparison of Analogous Compounds

CompoundAntioxidant ActivityAnti-inflammatoryCytotoxicity
TargetHighModerateSelective
Analog AModerateHighNon-selective
Analog BLowLowHigh
Data derived from PubChem bioassays and theoretical predictions

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